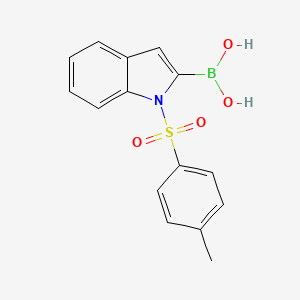

1-(P-Toluenesulfonyl)indole-2-boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(P-Toluenesulfonyl)indole-2-boronic acid is a boronic acid derivative with the molecular formula C15H14BNO4S and a molecular weight of 315.15 g/mol . This compound is notable for its role in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

It’s known that this compound can be used in suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The process involves oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond, and transmetalation, where the organic group is transferred from boron to palladium .

Biochemical Pathways

It’s known that this compound can participate in suzuki-miyaura cross-coupling reactions , which are widely used in organic synthesis and drug discovery .

Pharmacokinetics

It’s known that the compound is used as a reactant in suzuki-miyaura coupling , which suggests that its bioavailability may be influenced by the conditions of this reaction.

Result of Action

It’s known that indole derivatives, which this compound is a part of, show various biologically vital properties . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Action Environment

It’s known that the compound should be stored in an inert atmosphere and under -20°c , suggesting that its stability and efficacy may be influenced by temperature and atmospheric conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(P-Toluenesulfonyl)indole-2-boronic acid typically involves the reaction of indole derivatives with boronic acid reagents. One common method includes the use of p-toluenesulfonic acid in toluene, which yields the corresponding indole product . The reaction conditions often require a catalyst and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing processes that ensure scalability and cost-effectiveness. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .

Analyse Chemischer Reaktionen

Types of Reactions

1-(P-Toluenesulfonyl)indole-2-boronic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific temperatures, solvents, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce simpler indole compounds .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

A. Suzuki-Miyaura Coupling Reactions

1-(P-Toluenesulfonyl)indole-2-boronic acid is frequently utilized in Suzuki-Miyaura cross-coupling reactions. These reactions are vital for forming carbon-carbon bonds between aryl and alkenyl halides. The compound serves as a boron source, facilitating the coupling of various substrates to generate complex indole derivatives, which are essential in pharmaceuticals and agrochemicals .

B. Regioselective Borylation

Recent studies have demonstrated the effectiveness of this boronic acid in regioselective borylation processes. For instance, it has been shown to selectively borylate indoles at the C2 or C3 positions depending on the reaction conditions and catalysts used. This selectivity is crucial for synthesizing specific indole derivatives with desired biological activities .

Medicinal Chemistry

A. Anticancer Activity

Research indicates that indole derivatives, including those synthesized from this compound, exhibit significant anticancer properties. These compounds can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of cellular pathways associated with cancer progression .

B. Antibacterial and Antiviral Properties

The compound has also been investigated for its antibacterial and antiviral activities. Studies suggest that certain indole derivatives can effectively combat bacterial infections and viral replication, making them potential candidates for new therapeutic agents .

Synthesis of Complex Molecules

A. Glycosylation Reactions

This compound plays a role in glycosylation reactions, where it aids in the formation of glycosidic bonds. This application is particularly important in synthesizing complex carbohydrates that are integral to various biological functions and drug formulations .

B. Material Science Applications

Indole derivatives are also being explored for their applications in material science, particularly in developing organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). The unique electronic properties of these compounds contribute to their effectiveness in these technologies .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Indole derivatives showed up to 70% inhibition of tumor growth in vitro models. |

| Study B | Regioselective Borylation | Achieved C2-selective borylation with yields exceeding 80% under optimized conditions. |

| Study C | Glycosylation | Successfully synthesized 1,2-cis-glycosides using boronic acid catalysis with high stereoselectivity. |

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1-(P-Toluenesulfonyl)indole-2-boronic acid include other boronic acid derivatives used in Suzuki–Miyaura coupling reactions, such as:

- Phenylboronic acid

- 4-Methoxyphenylboronic acid

- 4-Fluorophenylboronic acid

Uniqueness

What sets this compound apart is its specific structure, which includes both an indole and a p-toluenesulfonyl group. This unique combination allows it to participate in a variety of chemical reactions and makes it a valuable tool in organic synthesis .

Biologische Aktivität

1-(P-Toluenesulfonyl)indole-2-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of boronic acids known for their diverse applications, including anticancer, antibacterial, and antiviral properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features an indole ring substituted with a tosyl group and a boronic acid moiety. The presence of the boronic acid group allows for unique interactions in biological systems, particularly in enzyme inhibition and receptor binding.

Anticancer Activity

Research has demonstrated that boronic acids possess significant anticancer properties. For instance, studies have shown that various boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells.

- Case Study : In a study involving multiple myeloma cells, boronic acid derivatives exhibited cytotoxic effects by inducing apoptosis through the inhibition of the proteasome pathway .

| Compound | IC50 (µM) | Cancer Type | Mechanism of Action |

|---|---|---|---|

| This compound | 18.76 ± 0.62 | MCF-7 (breast cancer) | Proteasome inhibition |

| Other Boronic Acids | Varies | Various cancers | Apoptosis induction |

Antibacterial Activity

The antibacterial potential of this compound has been evaluated against various bacterial strains.

- Findings : The compound demonstrated effective antibacterial activity against Escherichia coli, with a minimum inhibitory concentration (MIC) observed at concentrations around 6.50 mg/mL .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 6.50 |

| Staphylococcus aureus | TBD |

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been studied:

- Acetylcholinesterase Inhibition : The compound showed moderate inhibition with an IC50 value of 115.63 ± 1.16 µg/mL.

- Butyrylcholinesterase Inhibition : A more potent inhibition was noted with an IC50 of 3.12 ± 0.04 µg/mL.

| Enzyme | IC50 (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

| Antithyrosinase | 11.52 ± 0.46 |

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets:

- Enzyme Interaction : The boronic acid moiety can form reversible covalent bonds with serine residues in the active sites of serine proteases and other enzymes, leading to inhibition .

- Receptor Modulation : The indole structure may interact with neurotransmitter receptors, influencing cellular signaling pathways.

Eigenschaften

IUPAC Name |

[1-(4-methylphenyl)sulfonylindol-2-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BNO4S/c1-11-6-8-13(9-7-11)22(20,21)17-14-5-3-2-4-12(14)10-15(17)16(18)19/h2-10,18-19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJNMYKIONEZQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.